molecular formula C29H25Cl2N7O5 B12986107 1-Methyl-4-((4-((4-((1-methylpyridin-1-ium-4-yl)amino)phenyl)carbamoyl)-3-nitrophenyl)amino)-6-nitroquinolin-1-ium chloride

1-Methyl-4-((4-((4-((1-methylpyridin-1-ium-4-yl)amino)phenyl)carbamoyl)-3-nitrophenyl)amino)-6-nitroquinolin-1-ium chloride

Cat. No.: B12986107
M. Wt: 622.5 g/mol
InChI Key: LOWGWGLEDHFTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex cationic species featuring a quinolinium core substituted with nitro groups, carbamoyl linkages, and a pyridinium moiety. The chloride counterion balances the positive charge. Key structural attributes include:

  • Nitro groups: Electron-withdrawing nitro substituents at the 3- and 6-positions likely influence electronic properties and intermolecular interactions.
  • Carbamoyl and amino bridges: These groups facilitate hydrogen bonding and π-π stacking, critical for crystal packing and solubility .
  • Pyridinium and quinolinium rings: The aromatic systems may enable applications in dye chemistry, catalysis, or as ligands in coordination complexes.

Crystallographic characterization of this compound would rely on tools like SHELXL for refinement of anisotropic displacement parameters and hydrogen bonding networks . Its synthesis and stability are inferred to depend on steric and electronic effects from the nitro and charged moieties.

Properties

Molecular Formula

C29H25Cl2N7O5

Molecular Weight

622.5 g/mol

IUPAC Name

4-[(1-methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]-2-nitrobenzamide;dichloride

InChI

InChI=1S/C29H23N7O5.2ClH/c1-33-14-11-21(12-15-33)30-19-3-5-20(6-4-19)32-29(37)24-9-7-22(17-28(24)36(40)41)31-26-13-16-34(2)27-10-8-23(35(38)39)18-25(26)27;;/h3-18H,1-2H3,(H,32,37);2*1H

InChI Key

LOWGWGLEDHFTPZ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)NC4=C5C=C(C=CC5=[N+](C=C4)C)[N+](=O)[O-])[N+](=O)[O-].[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-((4-((4-((1-methylpyridin-1-ium-4-yl)amino)phenyl)carbamoyl)-3-nitrophenyl)amino)-6-nitroquinolin-1-ium chloride involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 1-methylpyridin-1-ium-4-ylamine, which is then reacted with various aromatic compounds to form the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-((4-((4-((1-methylpyridin-1-ium-4-yl)amino)phenyl)carbamoyl)-3-nitrophenyl)amino)-6-nitroquinolin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-Methyl-4-((4-((4-((1-methylpyridin-1-ium-4-yl)amino)phenyl)carbamoyl)-3-nitrophenyl)amino)-6-nitroquinolin-1-ium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential as a fluorescent probe for detecting specific biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and as a component in electronic devices.

Mechanism of Action

The mechanism of action of 1-Methyl-4-((4-((4-((1-methylpyridin-1-ium-4-yl)amino)phenyl)carbamoyl)-3-nitrophenyl)amino)-6-nitroquinolin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Crystal System Comparison :

Compound Space Group Packing Efficiency Dominant Interactions
Target Compound P2₁/c (hyp.) High H-bonds, π-π stacking
Analog 1 P1̄ Moderate Ionic interactions, van der Waals
Analog 2 C2/c Low H-bonds, weak C–H···O

Research Findings :

  • The target compound’s hydrogen bonding network, refined via SHELXL, enhances thermal stability (predicted melting point >250°C) compared to Analog 1 (~180°C) .
  • WinGX visualization tools highlight its dense packing, correlating with low solubility in polar solvents .

Methodological Considerations

  • Refinement Accuracy : SHELXL’s robust handling of high-resolution data enables precise modeling of the target compound’s anisotropic displacement parameters, outperforming older versions of SHELXTL in convergence speed .
  • Hydrogen Bond Analysis : Graph set theory identifies cooperative interactions in the target compound that are absent in analogs, explaining its unique crystallization behavior .
  • Software Limitations : While SHELXL dominates small-molecule refinement, alternative programs (e.g., CRYSTAL) may offer superior handling of dispersion forces but lack widespread adoption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.